BenchChemオンラインストアへようこそ!

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide

IRAK4 Kinase inhibition Innate immunity

This pyridazinone–pyrazole is a critical test article for IRAK4 vs. IRAK1 selectivity studies. The o-tolyl acetamide terminus confers unique steric and electronic properties absent in isoxazole or halophenyl analogs. No published potency data exists; procurement enables proprietary SAR generation. Use as a physicochemical comparator for lipophilicity/ADME profiling. Always batch with PF-06650833 benchmark in NF-κB and CETSA assays. Treat as distinct chemical entity—not interchangeable. For non-human research only.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 1351607-51-6
Cat. No. B2521668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide
CAS1351607-51-6
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
InChIInChI=1S/C18H19N5O2/c1-14-5-2-3-6-15(14)13-17(24)19-10-12-23-18(25)8-7-16(21-23)22-11-4-9-20-22/h2-9,11H,10,12-13H2,1H3,(H,19,24)
InChIKeyZCUIZEPITSNXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide (CAS 1351607-51-6): Procurement-Relevant Chemical Identity and Scaffold Context


N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide (CAS 1351607-51-6) is a synthetic organic compound belonging to the pyridazinone class, featuring a pyridazin-1(6H)-one core substituted at the 3-position with a 1H-pyrazol-1-yl group and bearing an N-ethyl-2-(o-tolyl)acetamide side chain at the 1-position. Its molecular formula is C18H19N5O2 with a molecular weight of 337.38 g/mol. The compound is primarily distributed as a research-grade chemical for non-human laboratory investigations. The pyridazinone–pyrazole scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, notably against interleukin-1 receptor-associated kinase 4 (IRAK4), a validated target in innate immune signaling, inflammatory diseases, and certain B-cell malignancies. However, publicly disclosed, compound-specific quantitative biological data for CAS 1351607-51-6 remain extremely limited as of this assessment, and most available evidence is inferential, derived from structurally related analogs within the same chemotype. [1]

Procurement Risk Alert: Why N-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide Cannot Be Interchanged with Generic Pyridazinone Analogs


Within the pyridazinone–pyrazole–acetamide chemical series, even subtle changes to the terminal amide substituent can profoundly alter target engagement, kinase selectivity, and cellular potency. The o-tolyl acetamide terminus in CAS 1351607-51-6 imparts distinct steric and electronic properties compared to analogs bearing isoxazole (e.g., CAS 1351614-48-6), 2-chlorophenyl (CAS 1351607-55-0), or 4-fluorophenyl acetamide groups. In the context of IRAK family kinase inhibition, the nature of the aryl acetamide moiety has been shown to modulate both IRAK4 enzymatic potency and selectivity over IRAK1. [1] [2] Consequently, substituting the target compound with a closely related analog without experimental confirmation of bioequivalence risks introducing uncontrolled variables into biological assays, potentially invalidating SAR campaigns or pharmacological profiling studies. Researchers and procurement specialists should treat this specific CAS number as a distinct chemical entity, not a freely interchangeable congener.

Quantitative Differential Evidence Guide for N-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide (CAS 1351607-51-6) Versus Its Closest Structural Analogs


IRAK4 Biochemical Inhibitory Potency: Cross-Study Inference from the US 9,255,110 Patent Chemotype

While a direct biochemical IC50 value for CAS 1351607-51-6 against IRAK4 has not been publicly disclosed in primary literature, the compound falls within a patented chemotype (US 9,255,110) for which IRAK4 inhibitory activity has been extensively characterized. Example compounds bearing the identical 6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl core but with different acetamide termini (e.g., compound 33 in the patent) exhibit recombinant human IRAK4 enzymatic IC50 values in the nanomolar to sub-micromolar range (reported IC50 = 370 nM in a cellular IRAK4 assay for a representative analog). [1] The o-tolyl group present in CAS 1351607-51-6 is expected to confer comparable or distinct potency relative to these analogs, but the absence of direct head-to-head data precludes a definitive ranking. This represents a significant evidence gap that procurement decisions should explicitly acknowledge. [2]

IRAK4 Kinase inhibition Innate immunity Inflammation

Selectivity Over IRAK1: Differential Implications of the o-Tolyl Acetamide Moiety

Selectivity between IRAK4 and IRAK1 is a critical differentiation parameter for IRAK-targeting compounds, as dual inhibition may produce distinct immunological outcomes. In the US 9,255,110 patent series, analogs with varied aryl acetamide groups demonstrate IRAK1/IRAK4 selectivity ratios ranging from approximately 5-fold to >50-fold. [1] For one representative compound sharing the pyridazinone-pyrazole core, the IRAK1 Ki was 2.8 μM versus an IRAK4 Ki of 52 nM, yielding approximately 54-fold selectivity. [2] The ortho-tolyl substitution in CAS 1351607-51-6 introduces a methyl group at the ortho position of the phenyl ring, which may sterically influence binding to IRAK1 more than to IRAK4, potentially enhancing selectivity. However, this hypothesis remains untested in the absence of compound-specific data.

IRAK4 selectivity IRAK1 Kinase selectivity Innate immunity

Structural Differentiation: o-Tolyl Acetamide vs. Isoxazole Carboxamide Terminus

The closest commercially available analog to CAS 1351607-51-6 is N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide (CAS 1351614-48-6), which replaces the o-tolyl acetamide side chain with an isoxazole-5-carboxamide group. The o-tolyl acetamide terminus contributes additional hydrophobic surface area (calculated XLogP contribution of approximately +1.5 log units relative to the isoxazole analog) and a rotatable C–C bond absent in the constrained isoxazole heterocycle, which can influence target binding entropy and off-target promiscuity. [1] In kinase drug discovery, ortho-substituted phenyl acetamides have been associated with altered residence times and selectivity profiles compared to heteroaryl amides, although this is target-dependent. [2] No published head-to-head comparison between these two specific analogs exists, meaning any differential claim must be verified through direct experimental comparison.

Structure-activity relationship o-Tolyl Isoxazole Medicinal chemistry

Synthetic Accessibility and Procurement Differentiator: Commercial Availability Concentration

CAS 1351607-51-6 is available from a limited number of specialty chemical suppliers as a research-grade compound, typically in milligram to gram quantities. In contrast, the isoxazole analog CAS 1351614-48-6 and the 2-chlorophenyl analog CAS 1351607-55-0 are more broadly stocked by multiple vendors, reflecting differences in synthetic demand or tractability. The synthetic route to CAS 1351607-51-6 involves coupling of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethan-1-amine with o-tolyl acetic acid or its activated ester, typically using EDCI/HOBt or similar carbodiimide-mediated amide bond formation. The ortho-methyl substituent on the phenyl acetic acid component may introduce steric hindrance during amide coupling, potentially reducing synthetic yield compared to unsubstituted or para-substituted analogs. [1] This synthetic nuance may translate into longer lead times or higher unit costs for procurement of CAS 1351607-51-6 relative to its less sterically hindered congeners.

Chemical sourcing Commercial availability Synthesis Procurement

Evidence-Backed Application Scenarios for N-(2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide (CAS 1351607-51-6)


Kinase Selectivity Profiling in IRAK Family Inhibitor SAR Campaigns

This compound serves as a test article within structure-activity relationship (SAR) campaigns exploring the influence of ortho-substituted phenyl acetamide termini on IRAK4 versus IRAK1 selectivity. Its o-tolyl group provides a hydrophobic, sterically demanding substitution pattern that can be systematically compared to para-tolyl, 2-chlorophenyl, and unsubstituted phenyl analogs to map selectivity determinants within the IRAK4 ATP-binding pocket. Researchers are advised to include all comparator compounds within the same assay run to generate internally consistent selectivity data. [1] The absence of published potency data for this specific compound means that procurement must be accompanied by a commitment to generate primary selectivity data.

Chemical Probe Tool Compound Validation for Innate Immune Pathway Dissection

Given the chemotype's established association with IRAK4 inhibition, CAS 1351607-51-6 may be evaluated as a chemical probe in toll-like receptor (TLR) and IL-1 receptor signaling studies, particularly in THP-1 monocytes, primary macrophages, or B-cell lines harboring MYD88 L265P mutations. [1] The compound must be benchmarked against a well-characterized IRAK4 inhibitor (e.g., PF-06650833 or a literature-standard probe) in NF-κB reporter assays and target engagement assays (e.g., cellular thermal shift assay) to establish its utility as a tool compound.

Negative Control Design for Isoxazole-Containing IRAK4 Inhibitor Analogs

CAS 1351607-51-6 may be appropriately employed as a physicochemical comparator (rather than a bioactive matched pair) alongside the isoxazole analog CAS 1351614-48-6 in studies investigating the contribution of lipophilicity and rotatable bond count to non-specific binding, CYP450 inhibition, or hERG liability within the pyridazinone–pyrazole scaffold. [1] The higher calculated logP and additional rotatable bond of the o-tolyl acetamide group provide a meaningful contrast for correlating physicochemical properties with ADME endpoints.

Synthetic Methodology Development for Sterically Hindered Amide Bond Formation

The ortho-methyl substitution on the phenyl acetic acid coupling partner presents a practical challenge for amide bond formation, making CAS 1351607-51-6 a relevant substrate for evaluating novel coupling reagents, microwave-assisted synthesis protocols, or enzymatic amidation methods. [1] [2] Reaction yield, purity, and scalability data generated for this specific compound can inform process chemistry decisions for the broader o-tolyl acetamide substituted pyridazinone series.

Quote Request

Request a Quote for N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.